4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a phenyl-oxadiazole moiety and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Substitution on the piperidine ring: The piperidine ring can be functionalized by reacting with propargyl bromide under basic conditions to introduce the propynyl group.
Coupling of the phenyl-oxadiazole moiety: The phenyl-oxadiazole can be coupled to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and propynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine: Lacks the propynyl group, which may affect its reactivity and biological activity.
1-(Prop-2-yn-1-yl)piperidine:
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-methylpiperidine: Substitutes the propynyl group with a methyl group, potentially altering its chemical properties.
Uniqueness
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of both the phenyl-oxadiazole moiety and the propynyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenyl-5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-10-19-11-8-14(9-12-19)16-17-15(18-20-16)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZOJBJYRKMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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